molecular formula C18H33NOSi2 B8234388 N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide

N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide

Cat. No.: B8234388
M. Wt: 335.6 g/mol
InChI Key: QWKHFWYNZNYPSQ-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide is a chemical compound with the molecular formula C18H33NOSi2 It is characterized by the presence of a benzamide core substituted with diisopropyl groups and a pentamethyldisilanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide typically involves the reaction of 2-(1,1,2,2,2-pentamethyldisilanyl)benzoic acid with N,N-diisopropylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the diisopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides

Scientific Research Applications

N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide is unique due to the presence of the pentamethyldisilanyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies where these properties are advantageous.

Properties

IUPAC Name

2-[dimethyl(trimethylsilyl)silyl]-N,N-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NOSi2/c1-14(2)19(15(3)4)18(20)16-12-10-11-13-17(16)22(8,9)21(5,6)7/h10-15H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKHFWYNZNYPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1[Si](C)(C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSi2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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